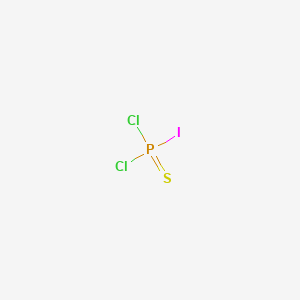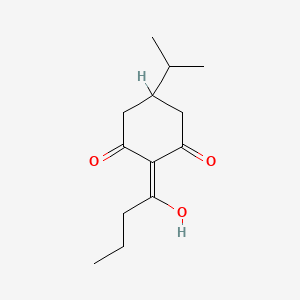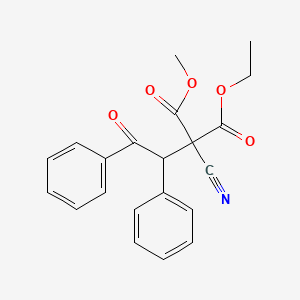
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is a complex organic compound known for its unique chemical structure and properties. It is a type of ester that contains cyano, oxo, and diphenylethyl groups, making it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate typically involves multi-step organic reactions. One common method includes the reaction of ethyl cyanoacetate with benzaldehyde derivatives under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as esterification and oxidation, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts and solvents are often used to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate involves its interaction with specific molecular targets. The cyano group can act as a nucleophile, while the oxo and ester groups can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: A simpler ester with similar reactivity.
Benzaldehyde derivatives: Compounds with similar aromatic structures.
Methyl cyanoacetate: Another ester with a cyano group.
Uniqueness
Ethyl methyl cyano(2-oxo-1,2-diphenylethyl)propanedioate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in both research and industrial applications.
Properties
CAS No. |
62920-61-0 |
|---|---|
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-O-ethyl 3-O-methyl 2-cyano-2-(2-oxo-1,2-diphenylethyl)propanedioate |
InChI |
InChI=1S/C21H19NO5/c1-3-27-20(25)21(14-22,19(24)26-2)17(15-10-6-4-7-11-15)18(23)16-12-8-5-9-13-16/h4-13,17H,3H2,1-2H3 |
InChI Key |
CXTXLIOKMPDXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)(C(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


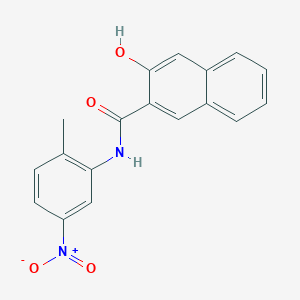
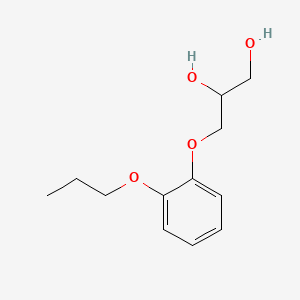
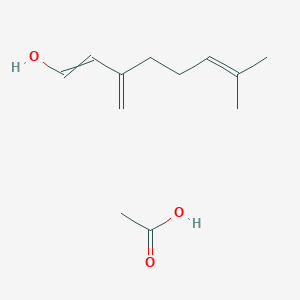
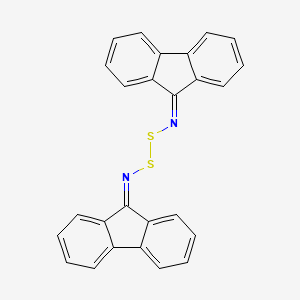

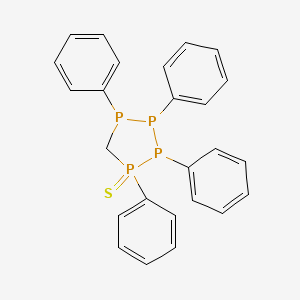
![4-{[2-(2,4-Dinitroanilino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B14510043.png)
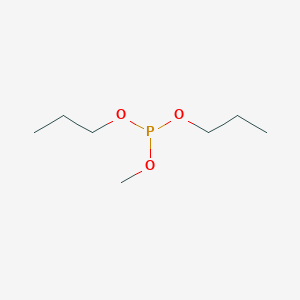
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
